molecular formula C10H11N3S B2726463 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine CAS No. 1340233-62-6

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine

Cat. No.: B2726463
CAS No.: 1340233-62-6
M. Wt: 205.28
InChI Key: XQIRKKGUTSQQHA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an aminomethyl group at the 4-position and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl group. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted thiazole derivatives .

Scientific Research Applications

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as tyrosine kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the suppression of cancer cell proliferation. The compound may also interact with other signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-5-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosine kinases and its potential as an anticancer agent set it apart from other similar compounds .

Properties

IUPAC Name

4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6,11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIRKKGUTSQQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340233-62-6
Record name 4-(aminomethyl)-5-phenyl-1,3-thiazol-2-amine
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